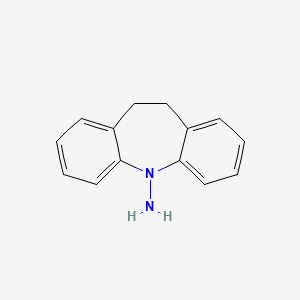
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine involves the reduction of dibenz(b,f)azepine. The reduction can be achieved using hydrogenation in the presence of a palladium catalyst . Another method involves the pseudo-intramolecular hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 10,11-dihydro-5H-dibenz(b,f)azepin-5-one.
Reduction: Reduction reactions can convert it back to its parent compound, dibenz(b,f)azepine.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 10,11-Dihydro-5H-dibenz(b,f)azepin-5-one.
Reduction: Dibenz(b,f)azepine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and antidepressant properties.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine involves its interaction with various molecular targets. In the case of its derivatives like carbamazepine, the compound exerts its effects by inhibiting voltage-gated sodium channels in neurons, thereby stabilizing hyperexcited nerve membranes and reducing repetitive neuronal firing . This action is crucial in controlling seizures and mood disorders.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A derivative used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: Another derivative with similar uses but a different side effect profile.
10,11-Dihydro-5H-dibenz(b,f)azepin-5-one: An oxidized form of the compound.
Uniqueness
10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine is unique due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives, such as carbamazepine and oxcarbazepine, have significant therapeutic applications, particularly in the treatment of neurological disorders .
Properties
CAS No. |
7458-07-3 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-amine |
InChI |
InChI=1S/C14H14N2/c15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15H2 |
InChI Key |
FCMWBRZJSTVEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


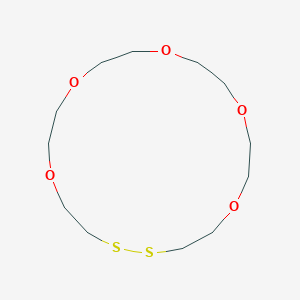
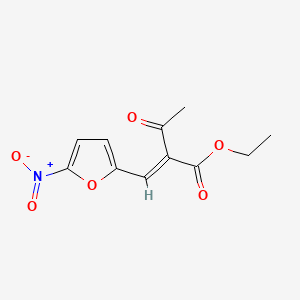
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
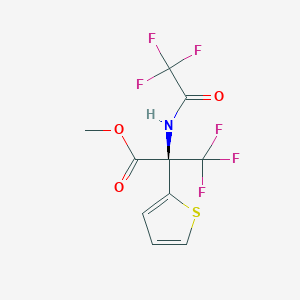
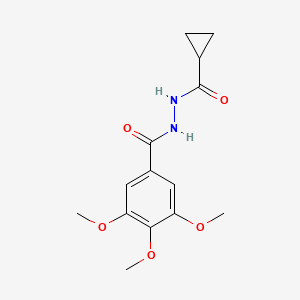
![4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B14153047.png)

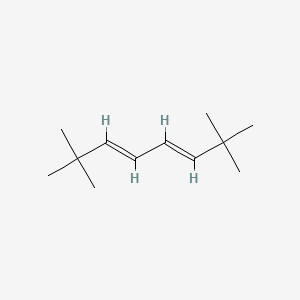
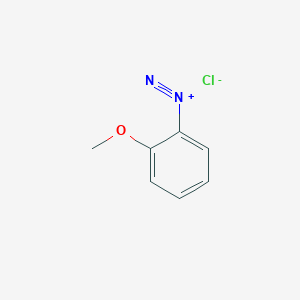

![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
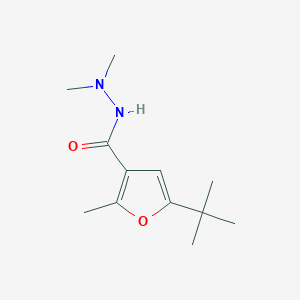
![[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B14153079.png)
![4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine](/img/structure/B14153080.png)
